molecular formula C19H19ClN4O2 B5423640 (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5423640
M. Wt: 370.8 g/mol
InChI Key: UKTSNWVKXQPYHJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated pyrazole and methoxyphenyl intermediates, which are then coupled through a series of reactions including condensation and cyclization. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated synthesis processes to ensure scalability and consistency. The use of advanced techniques such as catalytic oxidation and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies using molecular dynamics simulations and density functional theory can provide insights into the precise interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-17(10-21-23(13)2)18(25)6-4-14-5-7-19(26-3)15(8-14)11-24-12-16(20)9-22-24/h4-10,12H,11H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSNWVKXQPYHJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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